molecular formula C8H10O3 B13998243 3-Acetyl-5,5-dimethylfuran-2(5H)-one CAS No. 51716-57-5

3-Acetyl-5,5-dimethylfuran-2(5H)-one

Cat. No.: B13998243
CAS No.: 51716-57-5
M. Wt: 154.16 g/mol
InChI Key: OKPQFKJZOWSOHX-UHFFFAOYSA-N
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Description

2(5H)-Furanone,3-acetyl-5,5-dimethyl- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-furanone,3-acetyl-5,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline, dialkyl acetylenedicarboxylate, and aromatic aldehydes using nanosilica-tethered polyhedral oligomeric silsesquioxanes as a catalyst under ultrasonic irradiations . Another method involves the use of HY Zeolite nano-powder as an efficient catalyst for the three-component reaction of aromatic amines, aldehydes, and acetylenic esters .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as recyclable catalysts and environmentally benign solvents, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone,3-acetyl-5,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like polymer-based sulfonic acid.

    Nucleophilic Addition: Reagents such as amines and CH-acids.

    Diels-Alder Reaction: Typically involves dienes under thermal or catalytic conditions.

Major Products: The major products formed from these reactions include various substituted furanones, maleic acid, and other cycloaddition products.

Scientific Research Applications

2(5H)-Furanone,3-acetyl-5,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(5H)-furanone,3-acetyl-5,5-dimethyl- involves its interaction with various molecular targets. It can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and bacterial motility . This compound may also interact with specific enzymes and receptors, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Uniqueness: 2(5H)-Furanone,3-acetyl-5,5-dimethyl- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

51716-57-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-acetyl-5,5-dimethylfuran-2-one

InChI

InChI=1S/C8H10O3/c1-5(9)6-4-8(2,3)11-7(6)10/h4H,1-3H3

InChI Key

OKPQFKJZOWSOHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(OC1=O)(C)C

Origin of Product

United States

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